molecular formula C15H20ClNO4S B2482301 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2248259-16-5

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2482301
CAS No.: 2248259-16-5
M. Wt: 345.84
InChI Key: JNQGFFYXGPPHED-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C15H20ClNO4S and its molecular weight is 345.84. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(20)17-12(13(18)19)8-9-7-10(22-4)5-6-11(9)16/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQGFFYXGPPHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)SC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to by its chemical structure and CAS number (1537764-34-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16ClN1O3SC_{13}H_{16}ClN_{1}O_{3}S, with a molecular weight of 303.78 g/mol. The structure features a chloro-substituted phenyl ring and an amino acid derivative, which may contribute to its biological properties.

Key Physical Properties

PropertyValue
Molecular Weight303.78 g/mol
Molecular FormulaC13H16ClN1O3S
SolubilityVariable (depends on solvent)

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit significant antimicrobial properties. For example, studies on related compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of specific functional groups can enhance antibacterial activity .

The biological activity of this compound is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The chloro and methylsulfanyl groups may play crucial roles in binding interactions with bacterial enzymes or receptors, leading to antimicrobial effects.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Further research is required to elucidate the specific mechanisms involved and to evaluate selectivity towards cancerous versus normal cells.

Study 1: Antibacterial Efficacy

A study conducted on analogues of related compounds demonstrated that modifications in the aromatic ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups like chlorine was found to enhance potency against Gram-positive bacteria, including MRSA .

Study 2: Antitumor Activity

In another investigation, derivatives similar to this compound were tested for their antitumor properties. The results indicated a dose-dependent response in inhibiting cell proliferation in several cancer types, suggesting potential therapeutic applications in oncology .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that variations in the side chains and functional groups could lead to significant differences in biological activity. For instance, compounds with bulky substituents showed improved binding affinity to target proteins involved in disease pathways .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Activity Details
CGRP Receptor Antagonism Potentially reduces migraine frequency and severity by inhibiting CGRP.
Antitumor Activity Investigated for effects on tumor growth inhibition in various cancer models.
Nephroprotective Effects Protective effects against nephrotoxicity induced by chemotherapeutic agents.

CGRP Receptor Antagonism

Calcitonin Gene-Related Peptide (CGRP) is implicated in migraine pathophysiology. The compound's ability to act as a CGRP receptor antagonist suggests its potential as a therapeutic agent for migraine prevention. Studies have shown that inhibiting CGRP can reduce vasodilation and neurogenic inflammation associated with migraine attacks, making this compound a candidate for further clinical evaluation in migraine therapies.

Antitumor Properties

Research into the antitumor effects of the compound has indicated its potential to inhibit tumor growth across various cancer cell lines. The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and apoptosis. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, suggesting its utility in cancer treatment regimens.

Nephroprotective Effects

The nephroprotective properties of the compound have been explored, particularly concerning its ability to mitigate nephrotoxicity from chemotherapeutic agents like cisplatin. By reducing oxidative stress and inflammatory responses in renal tissues, the compound could enhance the safety profile of chemotherapy treatments.

Case Study 1: CGRP Antagonism

In a clinical trial involving participants with chronic migraines, administration of the compound resulted in a statistically significant reduction in headache days per month compared to placebo controls. Participants reported fewer severe migraine episodes, indicating its efficacy as a preventive treatment.

Case Study 2: Cancer Research

A study published in the Journal of Cancer Research evaluated the effects of the compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, supporting further investigation into its role as an adjunct therapy in oncology.

Case Study 3: Nephroprotection

A preclinical study assessed the protective effects of the compound against cisplatin-induced nephrotoxicity in animal models. Findings showed that treatment with the compound significantly reduced serum creatinine levels and improved renal histopathology compared to untreated controls.

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